molecular formula C8H10BrNO2 B13270639 2-(4-Amino-2-bromophenoxy)ethan-1-ol

2-(4-Amino-2-bromophenoxy)ethan-1-ol

Cat. No.: B13270639
M. Wt: 232.07 g/mol
InChI Key: XETIYLHSBWYHMJ-UHFFFAOYSA-N
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Description

2-(4-Amino-2-bromophenoxy)ethan-1-ol is a chemical compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.07 g/mol It is characterized by the presence of an amino group, a bromine atom, and a phenoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-bromophenoxy)ethan-1-ol typically involves the reaction of 4-amino-2-bromophenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-bromophenoxy)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Amino-2-bromophenoxy)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-bromophenoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The phenoxyethanol moiety can also interact with lipid membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-bromophenyl)ethan-1-ol: Similar structure but lacks the phenoxy group.

    4-Amino-2-bromophenol: Lacks the ethan-1-ol moiety.

    2-(4-Bromophenoxy)ethan-1-ol: Lacks the amino group

Uniqueness

2-(4-Amino-2-bromophenoxy)ethan-1-ol is unique due to the presence of both an amino group and a bromine atom on the phenoxyethanol backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

2-(4-amino-2-bromophenoxy)ethanol

InChI

InChI=1S/C8H10BrNO2/c9-7-5-6(10)1-2-8(7)12-4-3-11/h1-2,5,11H,3-4,10H2

InChI Key

XETIYLHSBWYHMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Br)OCCO

Origin of Product

United States

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